molecular formula C16H20N2O2 B046839 Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate CAS No. 123730-67-6

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

Cat. No. B046839
M. Wt: 272.34 g/mol
InChI Key: FPMGPVRBKDTWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate and related compounds involves various chemical reactions and strategies. For example, compounds have been prepared by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature. Other methods include the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives to yield different ethyl carboxylate derivatives under similar conditions (Mohamed, 2014) (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate and its analogs have been elucidated using various spectroscopic techniques and X-ray diffraction methods. Studies show that the compound exhibits interesting structural features, including the presence of intramolecular hydrogen bonds and specific geometrical conformations that influence its reactivity and interactions (Ustabaş et al., 2017).

Chemical Reactions and Properties

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate undergoes various chemical reactions that highlight its reactivity and potential applications. These include cyclization reactions, which are crucial for the synthesis of complex heterocyclic compounds, and reactions that lead to the formation of novel compounds with potential biological activity (Radwan et al., 2020).

Scientific Research Applications

Synthesis and Polymer Science

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate serves as an intermediate in the synthesis and polymerization processes. It's used in the design and synthesis of new cyclic esters containing protected functional groups, which are crucial for the development of hydrophilic aliphatic polyesters. These polyesters have significant applications due to their biocompatibility and biodegradability, making them suitable for medical and environmental purposes (Trollsås et al., 2000). Additionally, this compound has been utilized in creating highly functionalized piperidine derivatives, showcasing its versatility in synthetic organic chemistry (Mohamed, 2014).

Enzymatic Reactions and Kinetic Resolution

It plays a crucial role in enzymatic reactions and kinetic resolution processes. One study demonstrated its use in the kinetic resolution of a compound to obtain S-enantiomers through a lipase-catalyzed transesterification reaction, highlighting its importance in producing chiral compounds for pharmaceutical applications (Kasture et al., 2005). Another notable application is in the microbial reduction process, where it was reduced by various microorganisms to produce diastereo- and enantioselective products, which are valuable in medicinal chemistry (Guo et al., 2006).

Material Science and Chemical Modifications

In material science, Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is used in the development of new materials through chemical modifications. Its derivatives have been synthesized for various applications, including corrosion inhibition studies, demonstrating its potential in protecting metals against corrosion, which is crucial for extending the lifespan of materials (Insani et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-20-15(19)16(13-17)8-10-18(11-9-16)12-14-6-4-3-5-7-14/h3-7H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMGPVRBKDTWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558581
Record name Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

CAS RN

123730-67-6
Record name Ethyl 4-cyano-1-(phenylmethyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123730-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.